7H-Benzo[c]fluoren-7-one, 4-hydroxy-
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Overview
Description
7H-Benzo[c]fluoren-7-one, 4-hydroxy- is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C17H10O2 This compound is known for its unique structure, which includes a hydroxyl group attached to the 7H-benzo[c]fluoren-7-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- typically involves the use of oxazolines as activating groups and dimethoxynaphthaldehydes as intermediates . The reaction conditions often include the use of sulfuric acid in water and acetic acid, with heating for several hours to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for 7H-Benzo[c]fluoren-7-one, 4-hydroxy- are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7H-Benzo[c]fluoren-7-one, 4-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups.
Scientific Research Applications
7H-Benzo[c]fluoren-7-one, 4-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-cancer properties.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- involves its interaction with various molecular targets and pathways. As an electron acceptor, it can participate in redox reactions, influencing cellular processes and signaling pathways . Its hydroxyl group allows it to form hydrogen bonds, which can affect its binding affinity to proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzo[c]fluorene: A parent compound without the hydroxyl group.
5-Hydroxy-7H-benzo[c]fluoren-7-one: A similar compound with the hydroxyl group in a different position.
5-Hydroxy-2,3-dimethoxy-7H-benzo[c]fluoren-7-one: A derivative with additional methoxy groups.
Uniqueness
7H-Benzo[c]fluoren-7-one, 4-hydroxy- is unique due to its specific hydroxyl group placement, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its unique properties and uses.
Properties
CAS No. |
728892-75-9 |
---|---|
Molecular Formula |
C17H10O2 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-hydroxybenzo[c]fluoren-7-one |
InChI |
InChI=1S/C17H10O2/c18-15-7-3-6-11-10(15)8-9-14-16(11)12-4-1-2-5-13(12)17(14)19/h1-9,18H |
InChI Key |
NFQKQMNKFGFXNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC4=C3C=CC=C4O |
Origin of Product |
United States |
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